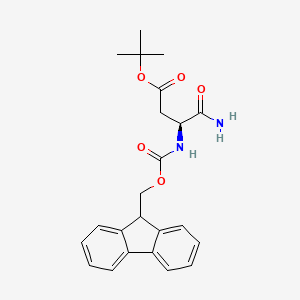

Fmoc-Asp(OBut)-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-20(26)12-19(21(24)27)25-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMBMXLGDKBTSS-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Role of Fmoc-Asp(OtBu)-NH2 in Modern Research: A Technical Guide

For Immediate Release

[City, State] – Fmoc-Asp(OtBu)-NH2 and its close chemical relatives stand as pivotal building blocks in the realms of peptide synthesis and targeted drug delivery. This technical guide offers an in-depth exploration of the applications, methodologies, and challenges associated with this versatile reagent, catering to researchers, scientists, and professionals in drug development. We will delve into its primary role in Solid-Phase Peptide Synthesis (SPPS), the critical issue of aspartimide formation, and its emerging application in the construction of Antibody-Drug Conjugates (ADCs).

Core Application: A Linchpin in Solid-Phase Peptide Synthesis

Fmoc-Asp(OtBu)-OH is a standard and widely utilized derivative of aspartic acid for Fmoc-based solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which is labile to basic conditions. Concurrently, the tert-butyl (tBu) ester safeguards the side-chain carboxylic acid, and is readily cleaved under acidic conditions. This orthogonality of protecting groups is the cornerstone of the Fmoc/tBu strategy, enabling the stepwise and controlled elongation of peptide chains on a solid support.

The general workflow of incorporating an Fmoc-Asp(OtBu)-OH residue into a growing peptide chain is a cyclical process, as illustrated below.

Experimental Protocol: Fmoc-SPPS Cycle

The following provides a generalized protocol for a single coupling and deprotection cycle in manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH)

-

Solid-phase resin with a suitable linker (e.g., Rink Amide resin)

-

Coupling reagent (e.g., HCTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, Dichloromethane - DCM)

Procedure:

-

Resin Swelling: The resin is swelled in DMF for approximately 1 hour.

-

Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for a specified time (e.g., 7 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain. This step is often repeated.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: The Fmoc-protected amino acid is pre-activated by dissolving it with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for a designated period (e.g., 15 minutes to several hours) to facilitate peptide bond formation.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

A Critical Challenge: Aspartimide Formation

A significant side reaction encountered during the synthesis of peptides containing aspartic acid is the formation of aspartimide. This occurs when the peptide backbone amide nitrogen attacks the side-chain carbonyl group of the aspartyl residue, particularly under the basic conditions of Fmoc deprotection. This cyclic imide intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

Mitigation Strategies for Aspartimide Formation

Several approaches have been developed to minimize aspartimide formation:

-

Bulky Side-Chain Protecting Groups: Utilizing sterically hindered protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (OBno), can physically obstruct the cyclization reaction.

-

Modification of Deprotection Conditions: The addition of an acidic modifier, such as formic acid or hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can lower the basicity and reduce the rate of aspartimide formation.

-

Backbone Protection: The introduction of a protecting group, such as 2,4-dimethoxybenzyl (Dmb), on the amide nitrogen of the residue preceding the aspartic acid can prevent the nucleophilic attack required for cyclization.

Quantitative Comparison of Protecting Groups:

The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation. The following table summarizes the comparative performance of different protecting groups in the synthesis of the model peptide VKDGYI, which is prone to this side reaction.

| Protecting Group | Aspartimide-Related Impurities (%) | Reference |

| OtBu | High | |

| OMpe | Moderate | |

| OBno | Very Low (almost undetectable) |

Emerging Role: Fmoc-Asp-NH2 as a Cleavable ADC Linker

Beyond its role in peptide synthesis, Fmoc-Asp-NH2 has been identified as a cleavable linker for the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a crucial role in connecting the antibody to the drug and is designed to be stable in circulation but cleavable upon internalization into the target cell, releasing the active drug.

Conclusion

Fmoc-Asp(OtBu)-OH and its derivatives are indispensable tools in modern biochemical research. While its primary application remains in the solid-phase synthesis of peptides, where careful consideration of side reactions like aspartimide formation is crucial, its utility is expanding into the exciting field of antibody-drug conjugates. A thorough understanding of the chemistry, experimental conditions, and potential pitfalls associated with this reagent is essential for researchers aiming to synthesize complex peptides and develop novel targeted therapies. The ongoing development of new protecting groups and synthetic strategies continues to refine and improve the applications of this versatile building block.

The O-tert-butyl (OBut) Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

The O-tert-butyl (OBut) protecting group is a cornerstone in modern organic synthesis, prized for its steric bulk and distinct cleavage conditions. This guide provides a comprehensive overview of the OBut group, focusing on its application in the protection of hydroxyl moieties to form tert-butyl ethers. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile protecting group's properties, applications, and strategic implementation in complex molecular syntheses.

Core Principles of the OBut Protecting Group

The OBut group offers a robust method for shielding hydroxyl groups from a wide array of reaction conditions. Its effectiveness stems from the steric hindrance provided by the tertiary butyl group, which physically blocks access to the protected oxygen atom. This steric shield renders the protected alcohol unreactive towards many nucleophiles and bases.

The true utility of the OBut group lies in its unique deprotection conditions. It is exceptionally stable to basic and nucleophilic reagents but can be readily cleaved under acidic conditions. This orthogonality is a key principle in multi-step synthesis, allowing for the selective deprotection of OBut-protected alcohols in the presence of other acid-labile or base-labile protecting groups.[1][2]

Data Presentation: Stability of O-tert-butyl Ethers

The stability of the O-tert-butyl ether linkage under various conditions is a critical factor in its strategic application. The following table summarizes its reactivity profile.

| Reagent/Condition Category | Specific Reagents/Conditions | Stability of O-tert-butyl Ether |

| Aqueous Conditions | pH < 1 (100 °C) | Labile |

| pH = 1 (Room Temp) | Labile | |

| pH = 4 (Room Temp) | Stable | |

| pH = 9 (Room Temp) | Stable | |

| pH = 12 (Room Temp) | Stable | |

| pH > 12 (100 °C) | Stable | |

| Bases | LDA, NEt₃, Pyridine, t-BuOK | Stable |

| Nucleophiles | RLi, RMgX, R₂CuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Stable |

| Electrophiles | RCOCl, RCHO, CH₃I | Stable |

| Reducing Agents | H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄ | Stable |

| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂ | Stable |

Experimental Protocols

Protection of Alcohols as tert-Butyl Ethers

Method 1: Acid-Catalyzed Addition of Isobutylene

This is the most common and direct method for the formation of tert-butyl ethers.

-

Reagents and Materials:

-

Alcohol substrate

-

Liquid isobutylene (condensed at low temperature) or isobutylene gas

-

Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pressure vessel or sealed tube

-

-

Procedure:

-

Dissolve the alcohol in anhydrous DCM in a pressure vessel.

-

Cool the vessel to -78 °C and add the acid catalyst.

-

Carefully add condensed isobutylene to the reaction mixture.

-

Seal the vessel and allow it to warm to room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Cool the vessel before carefully opening it.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Deprotection of tert-Butyl Ethers

Method 1: Acid-Catalyzed Hydrolysis

This is the standard method for cleaving tert-butyl ethers.

-

Reagents and Materials:

-

tert-Butyl ether substrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

Dissolve the tert-butyl ether in a mixture of DCM and water (typically 4:1).

-

Add TFA dropwise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

-

Strategic Application in Complex Synthesis: The Fmoc/tBu Orthogonal Strategy in Solid-Phase Peptide Synthesis (SPPS)

A prime example of the strategic use of the OBut group is in the widely employed Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1][2] In this approach, the alpha-amino group of the growing peptide chain is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains, including the hydroxyl groups of serine and threonine, are protected with the acid-labile tert-butyl (tBu) group.

This orthogonal scheme allows for the selective removal of the Fmoc group at each step of peptide elongation using a mild base (e.g., piperidine) without affecting the tBu-protected side chains. The tBu protecting groups remain intact throughout the synthesis and are only removed at the final step using a strong acid, typically trifluoroacetic acid (TFA), during cleavage of the peptide from the solid support.

Conclusion

The O-tert-butyl protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its robustness under a wide range of reaction conditions, combined with its selective removal under acidic conditions, makes it a highly valuable component of orthogonal protection strategies. A thorough understanding of its properties and the associated experimental protocols is essential for its effective implementation in the synthesis of complex molecules, particularly in the context of drug discovery and development where efficiency and selectivity are paramount.

References

Solubility Profile of Fmoc-Asp(OBut)-NH2: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the solubility characteristics of Nα-Fmoc-L-aspartic acid α-amide β-tert-butyl ester (Fmoc-Asp(OBut)-NH2), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for researchers, scientists, and drug development professionals to ensure efficient coupling reactions and high-purity peptide production.

Executive Summary

This compound is a derivative of aspartic acid commonly used in the synthesis of peptides and peptide amides. Its solubility is a crucial factor in the selection of appropriate solvent systems for stock solution preparation and on-resin coupling reactions. While precise quantitative data across a wide range of organic solvents is not extensively published, this guide consolidates available information from analogous compounds and general principles of Fmoc-amino acid chemistry to provide a reliable reference for laboratory applications.

Solubility of Fmoc-Protected Amino Acids

The solubility of Fmoc-protected amino acids is governed by the physicochemical properties of both the Fmoc group and the amino acid side chain. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally confers good solubility in many polar aprotic solvents. However, the specific side chain can significantly influence this behavior.

Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are generally effective at dissolving Fmoc-amino acids.[1] Chlorinated solvents such as Dichloromethane (DCM) are also widely used, although some Fmoc-amino acids exhibit limited solubility in DCM alone, often necessitating the addition of a co-solvent like DMF to achieve complete dissolution.[2] Greener solvent alternatives like 2-Methyltetrahydrofuran (2-MeTHF) have also been shown to be effective for dissolving a wide range of Fmoc-amino acids.[3]

Inferred Solubility Profile of this compound

-

Fmoc-D-Asp-OtBu , the free acid analogue, is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4]

-

Fmoc-Asp-NH2 , which lacks the tert-butyl ester on the side chain, is soluble in DMSO.[5]

The presence of the tert-butyl ester on the side chain of this compound increases its lipophilicity compared to Fmoc-Asp-NH2. This suggests that its solubility in moderately polar and non-polar organic solvents will be enhanced. Based on this, the following table summarizes the expected solubility of this compound.

| Solvent | Abbreviation | Expected Solubility | Rationale / Notes |

| N,N-Dimethylformamide | DMF | High | A standard and highly effective solvent for most Fmoc-amino acids used in SPPS.[1] |

| N-Methyl-2-pyrrolidone | NMP | High | Similar to DMF, it is a polar aprotic solvent known for its excellent solvating properties for peptide reagents.[1] |

| Dimethyl sulfoxide | DMSO | High | Known to dissolve highly polar and crystalline compounds. Related Fmoc-amino acids show good solubility.[4][5][6] To enhance solubility, warming to 37°C and sonication can be employed.[5] |

| Dichloromethane | DCM | Moderate to High | The increased lipophilicity from the OBut group likely improves solubility over more polar, unprotected analogues. May require a co-solvent like DMF for high concentrations.[2] |

| 2-Methyltetrahydrofuran | 2-MeTHF | Moderate to High | A greener alternative to DCM and THF, it has been shown to be a good solvent for a broad range of Fmoc-amino acids.[3] |

| Tetrahydrofuran | THF | Moderate | A common ether solvent; solubility is expected to be sufficient for most applications. |

| Chloroform | CHCl₃ | Moderate to High | The related Fmoc-D-Asp-OtBu is soluble in chloroform.[4] |

| Ethyl Acetate | EtOAc | Moderate | The related Fmoc-D-Asp-OtBu is soluble in ethyl acetate.[4] |

| Acetone | (CH₃)₂CO | Moderate | The related Fmoc-D-Asp-OtBu is soluble in acetone.[4] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general protocol can be employed. This method involves the preparation of saturated solutions and subsequent concentration determination.

4.1 Materials and Equipment

-

This compound

-

A range of organic solvents (e.g., DMF, NMP, DMSO, DCM, 2-MeTHF)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2 Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer (monitoring the Fmoc chromophore, typically around 267 nm or 301 nm) to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Solvent Selection Logic for Peptide Synthesis

The choice of solvent is critical for the success of a coupling reaction in SPPS. The following diagram outlines the decision-making process for solvent selection based on solubility and reaction requirements.

Caption: Decision tree for solvent selection in peptide synthesis.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be formally published, a strong qualitative and semi-quantitative understanding can be derived from the behavior of analogous compounds. It is highly soluble in standard polar aprotic solvents such as DMF, NMP, and DMSO, and shows good solubility in DCM and greener alternatives like 2-MeTHF. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for in-house determination. Proper solvent selection based on these principles is paramount for achieving optimal results in peptide synthesis and drug development.

References

Stability of Fmoc-Asp(OBut)-NH2 Under Storage Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester α-amide (Fmoc-Asp(OBut)-NH2). Due to the limited availability of direct stability studies on this specific amide derivative, this document synthesizes information from closely related compounds, primarily Fmoc-Asp(OtBu)-OH, and general principles of peptide and amino acid chemistry. The primary focus is on the potential for degradation under various storage conditions and the analytical methodologies required to assess stability.

Recommended Storage Conditions

To maintain the integrity of this compound, specific storage conditions are recommended based on data from suppliers of similar Fmoc-protected amino acids. These conditions are designed to minimize degradation and preserve the purity of the compound.

Table 1: Recommended Storage Conditions for Fmoc-Protected Aspartate Derivatives

| Condition | Temperature | Duration | Recommendation Source |

| Short-term Storage | 2°C to 8°C | Weeks to Months | Supplier Recommendations[1][2] |

| Long-term Storage (Solid) | -20°C | Months | General best practice for labile biochemicals |

| Long-term Storage (Solution) | -20°C | Up to 1 month | Supplier Data for stock solutions[3][4] |

| Extended Storage (Solution) | -80°C | Up to 6 months | Supplier Data for stock solutions[3][4] |

Additionally, it is crucial to protect the compound from light and moisture to prevent photochemical degradation and hydrolysis. The use of desiccants and opaque storage containers is advised.

Primary Degradation Pathway: Aspartimide Formation

The most significant chemical instability for this compound is the formation of an aspartimide intermediate. This intramolecular cyclization reaction is well-documented for aspartic acid derivatives in peptide synthesis, particularly under basic conditions.[5][6][7][8][9] While primarily studied in the context of Fmoc deprotection with piperidine, the underlying chemical susceptibility remains relevant for the stability of the standalone amino acid derivative if exposed to basic environments.

The process begins with the deprotonation of the amide nitrogen, which then acts as a nucleophile, attacking the side-chain carbonyl carbon of the tert-butyl ester. This results in the formation of a five-membered succinimide ring and the elimination of tert-butanol. The resulting aspartimide is susceptible to nucleophilic attack, which can lead to a mixture of products, including the desired α-aspartyl amide, the rearranged β-aspartyl isomer, and products of racemization.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound would involve subjecting the compound to various stress conditions and monitoring its purity over time using a stability-indicating analytical method.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating method.

Table 2: Forced Degradation Conditions

| Condition | Reagent/Stress | Temperature | Time |

| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Basic Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 4, 8 hours |

| Oxidation | 3% H2O2 | Room Temperature | 24, 48, 72 hours |

| Thermal Stress | Dry Heat | 80°C | 1, 3, 7 days |

| Photostability | ICH Q1B Option 2 | 25°C | As per guidelines |

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for assessing the purity of amino acid derivatives and their degradation products.[10][11]

Table 3: Proposed HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 265 nm and 301 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of this compound should be monitored using a photodiode array (PDA) detector.

Summary and Recommendations

While specific, long-term stability data for this compound is not extensively published, the available information on related compounds and fundamental chemical principles allows for informed recommendations. The primary degradation concern is aspartimide formation, which is accelerated by basic conditions.

For optimal stability, this compound should be stored as a solid at or below 2-8°C in a dark, dry environment. For extended storage, particularly of solutions, temperatures of -20°C or -80°C are recommended.[3][4] It is crucial to avoid exposure to basic conditions to prevent the initiation of aspartimide formation. Researchers and drug development professionals should consider conducting in-house stability studies using a validated, stability-indicating HPLC method to determine an appropriate shelf-life for their specific storage conditions and product formulations.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Fmoc-Asp(OtBu)-OH = 98.0 HPLC 71989-14-5 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. Issuu [issuu.com]

- 7. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Technical Guide to Fmoc-Asp(OBut)-NH2 and Fmoc-L-isoasparagine t-butyl ester: Navigating the Challenges of Aspartyl and Isoaspartyl Residue Incorporation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The precise incorporation of aspartic acid residues into synthetic peptides is a critical challenge in peptide chemistry, primarily due to the propensity for aspartimide formation, a side reaction that can lead to a mixture of unwanted byproducts, including the formation of isoaspartyl residues. This technical guide provides an in-depth comparison of two non-standard, protected amino acid derivatives, Fmoc-Asp(OBut)-NH2 and Fmoc-L-isoasparagine t-butyl ester, which are designed to introduce aspartyl or isoaspartyl moieties into a peptide sequence. This document will elucidate their chemical properties, applications in solid-phase peptide synthesis (SPPS), and the analytical methods required to characterize the resulting peptides.

Introduction to this compound and Fmoc-L-isoasparagine t-butyl ester

This compound and Fmoc-L-isoasparagine t-butyl ester are specialized building blocks for peptide synthesis. Their unique structures offer potential advantages and disadvantages compared to the more conventional Fmoc-Asp(OtBu)-OH. The choice between these derivatives hinges on the specific research goal: the intentional incorporation of an isoaspartyl residue or the minimization of its formation during the synthesis of a standard aspartyl-containing peptide.

This compound is understood to be Nα-Fmoc-L-aspartic acid α-amide β-tert-butyl ester. In this configuration, the C-terminus of the aspartic acid residue is an amide, while the side-chain carboxylic acid is protected as a tert-butyl ester.

Fmoc-L-isoasparagine t-butyl ester is understood to be Nα-Fmoc-L-isoasparagine with its side-chain α-carboxylic acid protected as a tert-butyl ester. This molecule is designed for the direct incorporation of an isoaspartyl residue into a peptide chain.

The primary motivation for using such specialized derivatives is to control the outcome of aspartimide formation. This side reaction is particularly problematic during the piperidine-mediated Fmoc-deprotection steps in SPPS, where the backbone amide nitrogen of the C-terminal adjacent amino acid can attack the side-chain carbonyl of the aspartic acid, forming a cyclic imide intermediate.[1] This intermediate can then hydrolyze to form a mixture of the desired α-aspartyl peptide, the undesirable β-aspartyl (isoaspartyl) peptide, and their corresponding D-isomers.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of the two compounds and the related standard reagent, Fmoc-Asp(OtBu)-OH, is presented in Table 1.

| Property | This compound (inferred) | Fmoc-L-isoasparagine t-butyl ester (inferred) | Fmoc-Asp(OtBu)-OH[2] |

| Molecular Formula | C23H26N2O5 | C23H26N2O5 | C23H25NO6 |

| Molecular Weight | 410.46 g/mol | 410.46 g/mol | 411.45 g/mol |

| Structure | Nα-Fmoc-L-aspartic acid α-amide β-tert-butyl ester | Nα-Fmoc-L-isoasparagine α-tert-butyl ester | Nα-Fmoc-L-aspartic acid β-tert-butyl ester |

| Primary Application | Incorporation of a C-terminally amidated Asp residue | Direct incorporation of an isoAsp residue | Standard incorporation of an Asp residue |

| Key Challenge | Potential for aspartimide formation leading to isoAsp | Pre-determined isoAsp linkage | High propensity for aspartimide formation |

Aspartimide Formation: A Quantitative Comparison

While direct comparative quantitative data for the two non-standard reagents is not available, the propensity for aspartimide formation can be inferred from studies on analogous sequences. The rate of aspartimide formation is highly dependent on the amino acid C-terminal to the aspartyl residue, with Gly, Asn, and Ser being particularly problematic.[1] Table 2 provides an estimated comparison of side product formation based on published data for similar building blocks under standard Fmoc-SPPS conditions.

| Building Block | C-terminal Sequence | Estimated Aspartimide Formation (%) | Estimated Isoaspartate Formation (%) | Reference |

| Fmoc-Asp(OtBu)-OH | -Asp-Gly- | High (can exceed 50%) | High (major component of hydrolysis) | |

| Fmoc-Asp(OtBu)-OH | -Asp-Asn- | Moderate to High | Moderate to High | |

| This compound | -Asp-NH2 | Moderate | Moderate | Inferred |

| Fmoc-L-isoasparagine t-butyl ester | -isoAsp-Xxx- | Not applicable (direct incorporation) | 100% (desired product) | Inferred |

Note: The values for this compound are inferred based on the understanding that a C-terminal amide may have a slightly different electronic and steric environment compared to a peptide bond, but the fundamental mechanism of aspartimide formation remains.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound or Fmoc-L-isoasparagine t-butyl ester into a peptide sequence using a manual SPPS approach.

Materials:

-

Rink Amide resin (for C-terminally amidated peptides)

-

Fmoc-protected amino acids

-

This compound or Fmoc-L-isoasparagine t-butyl ester

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the activation mixture and add it to the resin.

-

Allow the coupling reaction to proceed for 2 hours.

-

Monitor the coupling completion using a Kaiser test.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of this compound or Fmoc-L-isoasparagine t-butyl ester, follow the same coupling protocol.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Analytical HPLC for Isoaspartate Quantification

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 65% B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Quantification: The percentage of isoaspartate is calculated by integrating the peak areas of the isoaspartyl- and aspartyl-containing peptides. The identity of the peaks should be confirmed by mass spectrometry.

Mass Spectrometry Analysis

Method:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve the purified peptide in 50% acetonitrile/water with 0.1% formic acid.

-

Analysis: Acquire the full MS scan to confirm the molecular weight of the peptide. Use tandem MS (MS/MS) to sequence the peptide and confirm the location of the aspartyl or isoaspartyl residue. The fragmentation patterns of aspartyl and isoaspartyl peptides can be different, allowing for their differentiation.

Visualizations

Chemical Structures

Caption: Chemical structures of this compound and Fmoc-L-isoasparagine t-butyl ester.

Aspartimide Formation Pathway

Caption: The pathway of aspartimide formation during Fmoc-SPPS.

Experimental Workflow

Caption: A typical experimental workflow for solid-phase peptide synthesis.

Impact of Isoaspartate on Integrin Signaling

The formation of isoaspartate within the extracellular matrix protein fibronectin can have significant biological consequences. Specifically, the deamidation of asparagine in the NGR (Asn-Gly-Arg) motif to form an isoDGR (isoAsp-Gly-Arg) motif can create a novel binding site for integrin receptors, such as αvβ3.[3] This can, in turn, activate downstream signaling pathways, including the focal adhesion kinase (FAK) pathway, which is involved in cell adhesion, migration, and survival.

Caption: Isoaspartate formation in fibronectin creates an integrin binding site, activating FAK signaling.

Conclusion

The choice between this compound and Fmoc-L-isoasparagine t-butyl ester is fundamentally a choice between attempting to control the formation of isoaspartate and intentionally incorporating it. For the synthesis of peptides where the native aspartic acid linkage is desired, strategies to minimize aspartimide formation, such as the use of bulkier side-chain protecting groups or modified deprotection conditions, should be employed with standard Fmoc-Asp(OtBu)-OH. This compound may offer a marginal difference in reactivity but does not circumvent the fundamental problem.

Conversely, for researchers investigating the biological impact of isoaspartate formation, Fmoc-L-isoasparagine t-butyl ester provides a direct and unambiguous method for synthesizing isoaspartyl-containing peptides. The ability to generate peptides with a defined isoaspartyl linkage is invaluable for studying the effects of this modification on protein structure, function, and signaling, as exemplified by its role in modulating integrin recognition of fibronectin.

Ultimately, a thorough understanding of the chemistry of aspartimide formation and the availability of robust analytical techniques are essential for any researcher working with aspartyl-containing peptides. This knowledge allows for the rational design of synthetic strategies and the accurate characterization of the final peptide products, ensuring the reliability and reproducibility of their scientific findings.

References

The Use of Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-OH, N-α-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid β-tert-butyl ester, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its widespread use is attributed to the orthogonal protection strategy it employs, which allows for the selective removal of the temporary N-terminal protecting group and the semi-permanent side-chain protecting group under distinct chemical conditions. This guide provides an in-depth overview of the fundamental principles governing the use of Fmoc-Asp(OtBu)-OH in SPPS, with a focus on its chemical properties, experimental protocols, and the management of a critical side reaction: aspartimide formation.

Note on Nomenclature: While the prompt mentions Fmoc-Asp(OBut)-NH2, the standard reagent used in SPPS to incorporate an aspartic acid residue with a tert-butyl protected side chain is the carboxylic acid form, Fmoc-Asp(OtBu)-OH. The C-terminal amide is typically formed on the resin if a Rink Amide resin is used. This guide will focus on the application of Fmoc-Asp(OtBu)-OH.

Core Principles and Chemical Properties

The utility of Fmoc-Asp(OtBu)-OH in SPPS is derived from its two key protective groups: the Fmoc group and the tert-butyl (OtBu) group.

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the aspartic acid. It remains stable during the coupling reaction but is readily cleaved by a secondary amine, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This allows for the sequential addition of amino acids to the growing peptide chain. The mechanism of Fmoc removal involves a β-elimination reaction.

-

The OtBu (tert-Butyl) Group: This is an acid-labile protecting group for the β-carboxyl group of the aspartic acid side chain. The bulky tert-butyl group provides steric hindrance that minimizes side reactions at the side chain during peptide synthesis. It is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonality between the Fmoc and OtBu groups is fundamental to the success of Fmoc-based SPPS.

An In-depth Technical Guide to Exploratory Studies Involving Fmoc-Asp(OBut)-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl amide (Fmoc-Asp(OBut)-NH2), a critical building block in solid-phase peptide synthesis (SPPS). This document details experimental protocols, presents quantitative data, and visualizes key chemical processes to support researchers in the effective utilization of this reagent and in mitigating common side reactions.

Core Concepts and Properties

This compound is a derivative of the amino acid L-aspartic acid, strategically modified for use in Fmoc-based solid-phase peptide synthesis. The molecule incorporates two key protecting groups:

-

The Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile protecting group shields the α-amino group of the aspartic acid residue, preventing unwanted reactions during peptide chain elongation. Its removal is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

-

The tert-butyl (tBu) group: This acid-labile group protects the side-chain carboxyl group of the aspartic acid, preventing it from participating in undesired side reactions. It is stable to the basic conditions used for Fmoc deprotection and is typically removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

The amide (-NH2) at the C-terminus of this building block allows for its direct incorporation as the C-terminal residue of a peptide amide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 171778-09-9 |

| Molecular Formula | C23H26N2O5 |

| Molecular Weight | 410.47 g/mol |

| Appearance | White to off-white powder |

| Purity (typical) | ≥98% |

| Storage Conditions | 2-8°C, desiccated |

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the protection of the amino and side-chain carboxyl groups of L-aspartic acid, followed by the amidation of the α-carboxyl group.

General Synthesis Workflow

The synthesis generally proceeds by first protecting the β-carboxyl group as a tert-butyl ester and the α-amino group with the Fmoc group. The final step involves the amidation of the α-carboxyl group.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Purification

Purification of commercially available Fmoc-amino acids can be crucial to minimize the introduction of impurities into the peptide synthesis process. A general protocol for the purification of Fmoc-Asp(OtBu)-OH, a closely related compound, by recrystallization is as follows and can be adapted for this compound.[1]

Protocol 1: Recrystallization of Fmoc-Asp(OtBu)-OH [1]

-

Dissolution: Suspend 100g of crude Fmoc-Asp(OtBu)-OH in 600ml of toluene in a suitable flask.

-

Heating: Heat the suspension to 50°C and stir for 1 hour to ensure complete dissolution.

-

Cooling and Crystallization: Cool the solution to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystallization.

-

Filtration: Filter the crystalline product and wash the filter cake with toluene.

-

Drying: Dry the purified product under vacuum at 50°C.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of this compound.

Table 2: Representative Characterization Data

| Technique | Observed Data |

| ¹H NMR | Consistent with the structure of Fmoc-Asp(OtBu)-OH, a similar compound.[2] |

| ¹³C NMR | δ (ppm) in MeOD-d4 for a related structure: 176.9 (C=O), 158.7 (C=O, Boc), 145.5, 145.3, 142.7 (Cq Fmoc), 128.9, 128.3, 126.4, 121.0 (CH Fmoc), 80.4 (Cq tBu), 68.1 (CH2), 55.7, 52.4 (2×CH), 48.5 (CH), 45.5 (CH2), 30.6, 28.8 (2×CH2), 28.9 (tBu, Boc), 24.5 (CH).[3] |

| Mass Spectrometry (MS) | Expected m/z for [M+H]⁺: 411.19 |

| Purity (HPLC) | ≥99.0%[4] |

| Enantiomeric Purity | ≥99.8%[4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in the Fmoc/tBu strategy of SPPS. The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The Fmoc-SPPS Cycle

The core of Fmoc-SPPS is a repeated cycle of deprotection and coupling steps.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol for SPPS using this compound

The following is a general protocol for manual Fmoc-SPPS. Automated synthesizers follow a similar sequence of steps.

Protocol 2: Manual Fmoc-SPPS

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in DMF for at least 1 hour in a reaction vessel.[5]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activator base (e.g., DIPEA, NMM) to the solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups (including the OBut group).

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

A Critical Side Reaction: Aspartimide Formation

A major challenge when using Fmoc-Asp(OBut)-protected derivatives is the formation of a stable five-membered succinimide ring, known as an aspartimide. This side reaction is initiated by the basic conditions used for Fmoc deprotection.

Mechanism of Aspartimide Formation

The deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue leads to a nucleophilic attack on the side-chain carbonyl carbon, resulting in the formation of the aspartimide intermediate. This intermediate can then be attacked by nucleophiles (e.g., water, piperidine) to yield a mixture of α- and β-aspartyl peptides, as well as racemized products.

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Strategies for Mitigation

Several strategies have been developed to minimize aspartimide formation:

-

Use of weaker bases for Fmoc deprotection: Replacing piperidine with a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), often in the presence of a piperidine scavenger, can reduce the rate of aspartimide formation.

-

Modification of the deprotection cocktail: The addition of HOBt to the piperidine solution can help to suppress this side reaction.[6]

-

Use of alternative side-chain protecting groups: While the OBut group is standard, other protecting groups designed to be more resistant to aspartimide formation are available, though they may require different cleavage conditions.

-

Backbone protection: The introduction of a protecting group on the amide nitrogen C-terminal to the aspartic acid can prevent the initial deprotonation step.

Conclusion

This compound is an essential reagent for the synthesis of peptide amides containing aspartic acid. A thorough understanding of its properties, the protocols for its use in SPPS, and the potential for side reactions like aspartimide formation is critical for the successful synthesis of high-purity peptides. By employing the detailed protocols and mitigation strategies outlined in this guide, researchers can optimize their synthetic workflows and achieve their desired target peptides with greater efficiency and purity.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Asp(OBut)-NH2 Coupling in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of aspartic acid residues in peptide sequences using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry is a routine yet critical step. The standard building block, Fmoc-Asp(OBut)-OH, where the side-chain carboxyl group is protected as a tert-butyl ester, is widely used. However, its coupling presents a significant challenge due to the propensity for aspartimide formation, a base-catalyzed intramolecular side reaction. This can lead to the formation of impurities, including α- and β-peptides and their corresponding piperidide adducts, which are often difficult to separate from the target peptide.[1][2][3][4] This document provides a detailed protocol for the efficient coupling of Fmoc-Asp(OBut)-NH2 and strategies to minimize the formation of aspartimide-related byproducts.

Aspartimide Formation: A Critical Side Reaction

Aspartimide formation is a major side reaction that occurs during the Fmoc-deprotection step of peptide synthesis, particularly in sequences containing aspartic acid. The reaction is initiated by the base-catalyzed attack of the backbone amide nitrogen on the side-chain carbonyl carbon of the aspartic acid residue, leading to a cyclic imide intermediate.[2][4] This intermediate can then be cleaved by piperidine (used for Fmoc removal) or other nucleophiles to yield a mixture of α- and β-aspartyl peptides, as well as the corresponding piperidide adducts.[1][4] The formation of these byproducts reduces the yield of the desired peptide and complicates purification.

The sequence of the peptide plays a crucial role in the extent of aspartimide formation, with Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, and Asp-Arg sequences being particularly susceptible.[3]

Strategies to Minimize Aspartimide Formation

Several strategies can be employed to suppress aspartimide formation during the coupling of this compound:

-

Use of Additives in the Deprotection Solution: The addition of an acidic modifier to the piperidine deprotection solution can significantly reduce the rate of aspartimide formation.[3] Commonly used additives include:

-

Modification of the Deprotection Conditions:

-

Weaker Bases: Using a weaker base than piperidine, such as morpholine, can decrease the incidence of aspartimide formation.[3][5] However, this may require longer deprotection times or elevated temperatures to ensure complete Fmoc removal.

-

Reduced Deprotection Times: Minimizing the exposure of the peptide-resin to basic conditions by using shorter deprotection times can also be beneficial, provided that Fmoc removal is complete.

-

-

Use of Sterically Hindered Protecting Groups: Employing aspartic acid derivatives with bulkier side-chain protecting groups can sterically hinder the formation of the aspartimide ring.[4][5][6] While this application note focuses on the standard this compound, it is worth noting that derivatives like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH have been shown to significantly reduce aspartimide formation.[1][6]

Quantitative Data on Aspartimide Formation

The following table summarizes data from a comparative study on the effectiveness of different strategies in reducing aspartimide formation in a model peptide (VKDGYI-OH).

| Aspartic Acid Derivative | Deprotection Conditions | % Target Peptide | % Aspartimide | % Piperidides | % D-Asp |

| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 55.3 | 25.1 | 13.9 | 5.7 |

| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 89.2 | 3.5 | 1.8 | 1.5 |

| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.5 | 0.3 | 0.2 | 0.4 |

| Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1M HOBt/DMF | 75.8 | 10.2 | 5.1 | 3.2 |

| Fmoc-Asp(OtBu)-OH | 50% Morpholine/DMF | 95.1 | 1.2 | Not reported | Not reported |

Data adapted from literature reports.[1][3]

Experimental Protocol for this compound Coupling

This protocol describes a standard procedure for the manual coupling of this compound onto a resin-bound peptide chain.

5.1. Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Asp(OBut)-OH

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Additive: HOBt (1-Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Solvents:

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

-

Deprotection solution: 20% (v/v) piperidine in DMF (optionally containing 0.1 M HOBt)

-

Washing solvents: DMF, DCM, Isopropanol

-

Kaiser test kit

5.2. Equipment:

-

Solid-phase synthesis vessel

-

Shaker or rocker

-

Vacuum filtration apparatus

5.3. Protocol Steps:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before coupling.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF, optionally with 0.1 M HOBt) to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the deprotection step once more for 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).

-

-

Amino Acid Activation and Coupling:

Method A: Using HATU/DIPEA

-

In a separate vial, dissolve Fmoc-Asp(OBut)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

Method B: Using HBTU/DIPEA

-

Follow the same procedure as Method A, substituting HBTU for HATU.

Method C: Using DIC/HOBt

-

In a separate vial, dissolve Fmoc-Asp(OBut)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

After the coupling reaction, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and isopropanol (3 x 1 min) to remove excess reagents and byproducts.

-

-

Monitoring Coupling Completion (Kaiser Test):

-

Take a small sample of the resin beads (a few beads are sufficient).[7]

-

Wash the beads with ethanol and dry them.

-

Add the Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the beads and heat at 100°C for 3-5 minutes.[8]

-

A blue or purple color indicates the presence of free primary amines, signifying an incomplete coupling.[7][8] A yellow or colorless result indicates a complete reaction.[7]

-

If the Kaiser test is positive, repeat the coupling step.

-

-

Capping (Optional):

-

If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Workflow Diagram

Caption: Workflow for this compound coupling in SPPS.

References

- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Detection [iris-biotech.de]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. Bot Detection [iris-biotech.de]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for Fmoc-Asp(OBut)-NH2 in Automated Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Asp(OBut)-NH2 in automated solid-phase peptide synthesis (SPPS). This document covers the foundational principles, detailed experimental protocols, potential challenges, and strategies for successful synthesis of peptides with a C-terminal aspartic acid amide.

Introduction to this compound in SPPS

This compound is an essential building block for the synthesis of peptides that possess a C-terminal aspartic acid amide. The amide functionality at the C-terminus is a common feature in many biologically active peptides, often contributing to increased stability against enzymatic degradation and enhanced receptor binding affinity compared to their carboxylic acid counterparts.

In standard Fmoc-based SPPS, the synthesis proceeds from the C-terminus to the N-terminus. To achieve a C-terminal amide, a specialized resin, such as Rink Amide resin, is employed. The first amino acid, in this case, Fmoc-Asp(OBut)-OH, is coupled to the resin, effectively creating the C-terminal amide upon final cleavage. The tert-butyl (OBut) protecting group on the side chain of aspartic acid prevents unwanted side reactions during peptide elongation and is removed during the final acid cleavage step.

A critical challenge associated with the use of aspartic acid derivatives in Fmoc-SPPS is the formation of aspartimide, a cyclic imide byproduct. This side reaction is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can lead to a mixture of desired and undesired peptide products, including racemized and beta-linked peptides, which are often difficult to separate.

Data Presentation: Aspartimide Formation

The following table summarizes the percentage of aspartimide-related byproducts observed in the synthesis of the model peptide VKDGYI after extended treatment with 20% piperidine in DMF, simulating multiple deprotection cycles. This data highlights the effectiveness of different side-chain protecting groups in minimizing this side reaction.

| Aspartic Acid Derivative | % Target Peptide | % Aspartimide + Piperidide Adducts | % D-Asp Isomer |

| Fmoc-Asp(OtBu)-OH | 61.3 | 38.7 | 10.9 |

| Fmoc-Asp(OMpe)-OH | 83.9 | 16.1 | 5.8 |

| Fmoc-Asp(OBno)-OH | 99.2 | 0.8 | 0.4 |

| Data adapted from studies on internal Asp residues, which indicate trends applicable to C-terminal residues. |

Note: OMpe (3-methylpent-3-yl ester) and OBno (5-n-butyl-5-nonyl ester) are bulkier protecting groups designed to sterically hinder the formation of the aspartimide ring.

Experimental Protocols

Automated Solid-Phase Peptide Synthesis Protocol

This protocol outlines a general procedure for automated SPPS of a peptide with a C-terminal Asp(OBut)-NH2 on a 0.1 mmol scale using a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin (0.3-0.8 mmol/g loading)

-

Fmoc-Asp(OBut)-OH

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Dichloromethane (DCM)

-

Coupling reagent solution: 0.5 M HBTU/HOBt in DMF

-

Activator base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Workflow Diagram:

Caption: Automated SPPS Workflow for C-Terminal Amide Peptides.

Procedure:

-

Resin Preparation:

-

Place the Rink Amide resin in the reaction vessel of the automated synthesizer.

-

Swell the resin in DMF for at least 30 minutes.

-

-

First Amino Acid Coupling (Fmoc-Asp(OBut)-OH):

-

Deprotect the Fmoc group from the Rink Amide resin using 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Dissolve Fmoc-Asp(OBut)-OH (4 eq.), HBTU (4 eq.), and HOBt (4 eq.) in DMF.

-

Add DIPEA (8 eq.) to the amino acid solution and immediately add it to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin with DMF.

-

Coupling: Couple the next Fmoc-amino acid (4 eq.) using HBTU/DIPEA activation for 30-60 minutes.

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for all subsequent amino acids in the sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid coupling, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by DCM, and dry the resin.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Strategies to Minimize Aspartimide Formation

-

Modified Deprotection Conditions: Add a small amount of an organic acid, such as 0.1 M formic acid, to the 20% piperidine in DMF deprotection solution. This has been shown to reduce the rate of aspartimide formation.

-

Use of Milder Base: For particularly sensitive sequences, consider using a weaker base like 2% DBU/2% piperidine in DMF for Fmoc deprotection, although this may require longer deprotection times.

-

Alternative Protecting Groups: If aspartimide formation is a significant issue, consider using Fmoc-Asp with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, for the C-terminal residue.

Application Example: Bioactivity Assessment of a Synthetic Peptide

Once the peptide with a C-terminal Asp-NH2 is synthesized and purified, its biological activity can be assessed. A common method is a competitive binding assay to determine the peptide's affinity for its target receptor.

Experimental Workflow: Competitive Binding Assay

This workflow outlines the steps to determine the binding affinity (IC50) of a synthetic peptide.

Application Notes and Protocols for Fmoc Deprotection of Asp(OtBu)-Containing Peptides

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Introduction: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups. However, the synthesis of peptides containing aspartic acid protected as a tert-butyl ester (Asp(OtBu)) presents a significant challenge: the formation of aspartimide, a cyclic imide byproduct. This side reaction, catalyzed by the basic conditions of Fmoc deprotection, can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides and their racemized forms, ultimately reducing the yield and purity of the target peptide.[1][2]

This document provides a detailed overview of the conditions for Fmoc deprotection of Asp(OtBu)-containing peptides, with a focus on minimizing aspartimide formation. It includes a summary of quantitative data, detailed experimental protocols for various deprotection strategies, and visualizations of the chemical pathways and experimental workflows involved.

Understanding Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction that occurs during the piperidine-mediated Fmoc deprotection step. The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then attacks the side-chain carbonyl of the Asp(OtBu) group, leading to the formation of a five-membered succinimide ring and the loss of the tert-butyl protecting group. This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or residual water, leading to the formation of a mixture of α- and β-aspartyl peptides. Furthermore, the α-carbon of the aspartimide is prone to epimerization under basic conditions.[1]

The sequence of the peptide plays a crucial role in the propensity for aspartimide formation, with Asp-Gly (D-G) sequences being particularly susceptible.[2]

Strategies to Minimize Aspartimide Formation

Several strategies have been developed to mitigate aspartimide formation during the Fmoc deprotection of Asp(OtBu)-containing peptides. These can be broadly categorized as:

-

Modification of the Deprotection Cocktail:

-

Addition of Acidic Additives: Introducing a weak acid to the piperidine solution can buffer the basicity and reduce the rate of aspartimide formation. 1-hydroxybenzotriazole (HOBt) is a commonly used additive.[3][4]

-

Use of Alternative Bases: Weaker bases than piperidine, such as piperazine, can be employed to slow down the formation of the aspartimide.[5] Stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in combination with a scavenger for the dibenzofulvene (DBF) byproduct of Fmoc cleavage, such as piperidine or piperazine, to achieve rapid deprotection with reduced aspartimide formation.[5][6][7][8]

-

-

Modification of the Aspartic Acid Protecting Group:

-

Bulky Side-Chain Protecting Groups: Increasing the steric hindrance around the side-chain carbonyl can disfavor the intramolecular cyclization. Protecting groups such as 3-methylpent-3-yl (OMpe), 3-ethyl-3-pentyl (OEpe), and 5-n-butyl-5-nonyl (OBno) have been shown to be effective.[2]

-

-

Backbone Protection:

-

Dipeptide Building Blocks: Protecting the backbone amide nitrogen C-terminal to the Asp residue prevents its deprotonation and subsequent attack on the side chain. The use of pre-formed dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, is a highly effective strategy for Asp-Gly sequences.

-

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize quantitative data on the extent of aspartimide formation under various deprotection conditions.

| Deprotection Reagent | Additive | Peptide Sequence Context | Aspartimide-Related Impurities (%) | Reference |

| 20% Piperidine in DMF | None | Asp(OtBu)-Gly | 44 | [1] |

| 20% Piperidine in DMF | 0.1 M HOBt | Asp(OtBu)-containing | Partial suppression | [3][4] |

| 20% Piperidine in DMF | 1 M OxymaPure | Asp(OtBu)-Gly | 15 | [1] |

| 5% Piperazine + 2% DBU in DMF | None | General | Rapid deprotection, reduced deletion | [5][6][7][8] |

| 2% DBU / 2% Piperidine in DMF | None | General | Effective for difficult sequences | [5] |

Table 1: Effect of Deprotection Reagent and Additives on Aspartimide Formation.

| Asp Side-Chain Protecting Group | Deprotection Condition | Peptide Sequence Context | Aspartimide-Related Impurities (%) | Reference |

| OtBu | 20% Piperidine in DMF | Asp-Gly | High | [2] |

| OMpe | 20% Piperidine in DMF | Asp-Gly | Reduced | [2] |

| OEpe | 20% Piperidine in DMF | Asp-Gly | Significantly Reduced | [2] |

| OBno | 20% Piperidine in DMF | Asp-Gly | Almost undetectable | [2] |

Table 2: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation.

| Strategy | Deprotection Condition | Peptide Sequence Context | Aspartimide-Related Impurities (%) |

| Backbone Protection (Dmb-Gly) | Standard (e.g., 20% Piperidine in DMF) | Asp-Gly | Highly suppressed |

Table 3: Efficacy of Backbone Protection Strategy.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF

This protocol is suitable for peptides that are not highly susceptible to aspartimide formation.

-

Reagent Preparation:

-

Prepare a 20% (v/v) solution of piperidine in high-purity N,N-dimethylformamide (DMF).

-

-

Deprotection Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate for an additional 7-10 minutes.[9]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Protocol 2: Fmoc Deprotection with Piperidine and HOBt

This protocol is recommended for peptides containing Asp or Asn residues to partially suppress aspartimide formation.[3]

-

Reagent Preparation:

-

Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt. To do this, dissolve the appropriate amount of HOBt in the piperidine/DMF mixture.[4]

-

-

Deprotection Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.[3]

-

Drain the deprotection solution.

-

Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.

-

Drain the solution and wash the resin extensively with DMF (5-7 times).

-

Protocol 3: Fmoc Deprotection with Piperazine and DBU

This protocol offers a rapid and efficient deprotection with reduced risk of aspartimide formation in many cases.[5][6][7][8]

-

Reagent Preparation:

-

Deprotection Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the DBU/piperidine or DBU/piperazine solution to the resin.

-

Agitate the mixture at room temperature. A short treatment of 10-15 seconds followed by a longer treatment of 10-15 minutes is often effective.[5]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Protocol 4: Incorporation of Fmoc-Asp(OMpe)-OH

This protocol outlines the use of a sterically hindered Asp protecting group to minimize aspartimide formation.

-

Amino Acid Activation:

-

Dissolve Fmoc-Asp(OMpe)-OH (1.5-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 1.5-3 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIEA) (2-4 equivalents).

-

Allow the activation to proceed for 1-2 minutes.

-

-

Coupling Procedure:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

If the coupling is incomplete, a second coupling can be performed.

-

Wash the resin with DMF (3-5 times).

-

Protocol 5: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.

-

Dipeptide Coupling:

-

Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., with HCTU/DIEA or DIC/HOBt) to the N-terminus of the growing peptide chain. The coupling times may need to be extended compared to standard amino acid couplings.

-

-

Subsequent Synthesis Steps:

-

After coupling the dipeptide, proceed with the standard SPPS cycles of deprotection and coupling for the remaining amino acids.

-

-

Dmb Group Removal:

-

The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage of the peptide from the resin.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of base-catalyzed aspartimide formation.

Caption: Workflow for selecting an Fmoc deprotection strategy.

Conclusion

The successful synthesis of peptides containing Asp(OtBu) hinges on the effective management of aspartimide formation during Fmoc deprotection. While standard conditions using 20% piperidine in DMF are often sufficient for robust sequences, peptides with susceptible motifs, particularly Asp-Gly, require optimized protocols. The choice of strategy—be it modifying the deprotection cocktail, employing sterically hindered side-chain protecting groups, or utilizing backbone protection—should be guided by the specific peptide sequence and the desired level of purity. By carefully considering these factors and implementing the appropriate protocols, researchers can significantly improve the yield and quality of their synthetic peptides.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Cleavage of Peptides Containing Asp(OtBu) from Wang Resin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleavage of peptides containing the Asp(OtBu) residue from Wang resin. The focus is on minimizing the common side reaction of aspartimide formation, ensuring high peptide purity and yield.

Introduction

The cleavage of peptides from a solid support is the final and critical step in solid-phase peptide synthesis (SPPS). For peptides containing aspartic acid protected with a tert-butyl (OtBu) group and synthesized on Wang resin, the acidic cleavage conditions can lead to a significant side reaction: the formation of a cyclic aspartimide intermediate. This intermediate can then undergo hydrolysis to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, as well as racemized products, complicating purification and reducing the overall yield of the target peptide.[1][2][3]

Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs.[3] Careful selection of the cleavage cocktail and reaction conditions is therefore paramount to suppress this side reaction.

Recommended Cleavage Cocktails